![molecular formula C14H16N2O3 B1404485 tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate CAS No. 1417368-27-4](/img/structure/B1404485.png)

tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate

Descripción general

Descripción

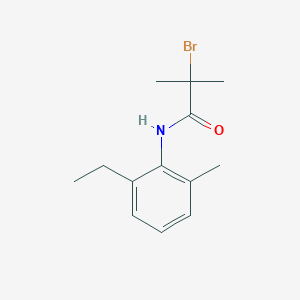

“tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate” is a complex organic compound. It contains an indole ring, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .

Chemical Reactions Analysis

Indole derivatives, including “tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate”, show various biologically vital properties . As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than other isomers of butanol . It can be deprotonated with a strong base to give the alkoxide .Aplicaciones Científicas De Investigación

Selective Aerobic Oxidation Catalysis

In scientific research, tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate has shown potential in catalyzing the selective aerobic oxidation of allylic and benzylic alcohols. Specifically, this compound, in the presence of copper(I) chloride, successfully catalyzed the oxidation of primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols, showcasing its chemoselectivity and potential in synthetic chemistry applications (Shen et al., 2012).

Synthesis of Annulated Gamma-Carbolines

The compound has also been utilized in the synthesis of annulated gamma-carbolines and heteropolycycles. This process involved converting a variety of N-substituted 2-bromo-1H-indole-3-carboxaldehydes into tert-butylimines and then subjecting them to palladium-catalyzed intramolecular iminoannulation. This method efficiently produced gamma-carboline derivatives with additional fused rings, highlighting its significance in the synthesis of complex molecular structures (Zhang & Larock, 2003).

Synthesis of Potent 5-HT6 Antagonists

Another notable application involves the synthesis of potent 5-HT6 antagonists. A key step in this synthesis was the chiral resolution of an intermediate compound, leading to the production of a potent antagonist with high enantiomeric purity. This demonstrates the compound's role in the development of pharmaceutical agents targeting specific receptors (Isherwood et al., 2012).

Structural Modification and Synthesis

The compound has been part of studies focusing on the synthesis and structural modification of various molecular structures. For instance, reactions involving tert-butyl esters of indole carboxylic acids have been explored, leading to the formation of complex structures with potential biological activities. Such studies contribute to our understanding of chemical reactivity and the potential for developing new materials or drugs (Vorona et al., 2007).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 6-[(E)-hydroxyiminomethyl]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-7-6-11-5-4-10(9-15-18)8-12(11)16/h4-9,18H,1-3H3/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLIUPKGGBVTNI-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dichlorophenyl)methoxy]benzoic acid](/img/structure/B1404407.png)

![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)

![3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1404412.png)

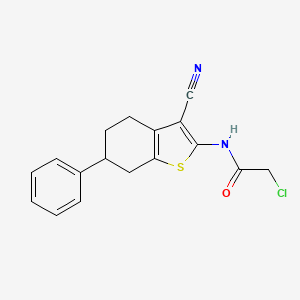

![2-Chloro-N-(3-cyano-4,5-dihydronaphtho[1,2-b]thien-2-yl)acetamide](/img/structure/B1404417.png)

![1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404424.png)